3-Ethoxybenzene-1-sulfonamide

Beschreibung

BenchChem offers high-quality 3-Ethoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

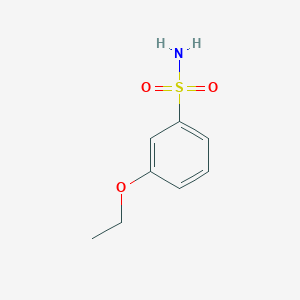

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKCLLFOXVFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247894-17-2 | |

| Record name | 3-ethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pharmacophore Modeling of 3-Ethoxybenzene-1-sulfonamide Ligands

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Structure-Based Design & Carbonic Anhydrase Inhibition

Executive Summary

The 3-ethoxybenzene-1-sulfonamide scaffold represents a quintessential "privileged structure" in medicinal chemistry, primarily targeting the Carbonic Anhydrase (CA) family of metalloenzymes.[1] While the primary sulfonamide moiety serves as the critical Zinc-Binding Group (ZBG), the meta-ethoxy substitution introduces a vector for selectivity, probing the hydrophobic sub-pockets of the enzyme's active site.

This guide details the construction of a high-fidelity pharmacophore model for this ligand class. Unlike generic modeling tutorials, this document focuses on the causality of molecular recognition : how the steric and electronic properties of the 3-ethoxy group dictate the pharmacophore features required for high-affinity binding to human Carbonic Anhydrase II (hCA II) and tumor-associated isoforms (hCA IX/XII).

Chemical & Biological Context

The Zinc-Binding Paradigm

The biological activity of 3-ethoxybenzene-1-sulfonamide is driven by the ionization of the sulfonamide group (

The Role of the 3-Ethoxy "Tail"

In the context of the "Tail Approach" for CA inhibitor design, the benzene ring acts as a scaffold, while substituents determine isoform selectivity.

-

Hydrophobic Wall Interaction: The 3-ethoxy group is positioned to interact with the hydrophobic wall of the active site (residues Val121, Leu198, and Trp209 in hCA II).

-

Steric Filtering: The ethoxy chain length restricts binding in isoforms with smaller active site entrances, potentially enhancing selectivity over non-target isoforms.

Pharmacophore Hypothesis Generation

A robust pharmacophore model for this ligand must capture four non-negotiable features. These features are derived from high-resolution X-ray crystallography data of sulfonamide-CA complexes (e.g., PDB: 3HS4, 1JD0).

| Feature ID | Type | Chemical Function | Geometric Origin |

| F1 | Anionic / Metal Coordinator | Zinc binding | Sulfonamide Nitrogen atom |

| F2 | H-Bond Acceptor | Interaction with Thr199 | Sulfonamide Oxygen atoms |

| F3 | Aromatic Ring | Benzene scaffold | |

| F4 | Hydrophobic / Lipophilic | Selectivity determinant | 3-Ethoxy ethyl group |

Interaction Map Visualization

The following diagram illustrates the spatial arrangement of these pharmacophore features within the binding pocket.

Caption: Spatial relationship between ligand features (colored nodes) and key protein residues (grey nodes).

Technical Workflow: Structure-Based Modeling

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or LigandScout).

Step 1: Data Curation & Preparation

Objective: Ensure the input structures represent the biologically relevant state.

-

Protein Preparation:

-

Ligand Preparation:

-

Generate 3D conformers for 3-ethoxybenzene-1-sulfonamide.

-

Energy minimize using the MMFF94x or OPLS3e force field.

-

Step 2: Pharmacophore Extraction

Objective: Convert atomic interactions into abstract vector features.

-

Define the ZBG: Place a spherical feature (radius 1.5 Å) centered on the sulfonamide nitrogen. Tag as Anionic or Metal Binder.

-

Define the Aromatic Plane: Place a planar feature on the benzene ring. Allow for a normal vector tolerance of

to account for ring flip dynamics. -

Define the Hydrophobic Vector:

-

Identify the terminal carbon of the ethoxy group.

-

Place a hydrophobic sphere (radius 1.0 - 1.2 Å) at the distal ethyl carbon.

-

Exclusion Volumes: Generate exclusion spheres based on the protein surface to forbid sterically clashing compounds during screening.

-

Step 3: Model Validation (Self-Validating System)

A model is only as good as its ability to discriminate actives from decoys.

-

Decoy Set Generation: Create a dataset of 500 molecules with similar molecular weight and logP but lacking the sulfonamide-ethoxy topology (e.g., carboxylic acids, amides).

-

Active Set: Include 3-ethoxybenzene-1-sulfonamide and 10 known derivatives (e.g., 3-methoxy, 3-propoxy analogs).

-

ROC Analysis:

-

Screen both sets against the pharmacophore.

-

Calculate the Area Under the Curve (AUC). A valid model must achieve AUC > 0.75 .

-

Troubleshooting: If AUC is low, adjust the tolerance of the Hydrophobic (F4) feature; it is often the most flexible and error-prone feature.

-

Experimental Protocol: Virtual Screening Workflow

The following diagram details the logical flow from structure preparation to hit identification.

Caption: Iterative workflow for structure-based pharmacophore modeling and validation.

Causality & Interpretation

Why does the 3-ethoxy group matter? In structure-activity relationship (SAR) studies, moving the ethoxy group to the ortho position often results in a clash with Thr199, drastically reducing affinity. Moving it to the para position directs it toward the hydrophilic part of the active site, where a hydrophobic ethoxy group contributes little to binding energy.

Therefore, the meta-position (3-ethoxy) is the "Goldilocks" zone for hydrophobic tails in simple benzenesulfonamides, maximizing Van der Waals contact with the hydrophobic wall without incurring steric penalties. This causality must be encoded in the pharmacophore by enforcing strict spatial constraints on Feature F4 relative to F1.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181.

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a sulfonamide inhibitor. Proceedings of the National Academy of Sciences.

-

Scott, K. A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry.

-

Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mathewsopenaccess.com [mathewsopenaccess.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Crystallization of High-Purity 3-Ethoxybenzene-1-sulfonamide

Introduction: The Critical Role of Purity in Sulfonamide-Based Drug Development

3-Ethoxybenzene-1-sulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, leveraging the versatile bioactivity of the sulfonamide functional group.[1] In drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to achieve high purity in a controlled and scalable manner.[2]

This guide provides a comprehensive overview of the principles and practical techniques for the crystallization of 3-Ethoxybenzene-1-sulfonamide, designed for researchers, scientists, and drug development professionals. By understanding the underlying scientific principles and following the detailed protocols, users can develop robust and efficient crystallization processes to obtain this key intermediate with the desired high purity.

I. Foundational Principles: The Science of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered crystal lattice. The driving force for crystallization is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. The quality of the final crystalline product is determined by four key attributes: chemical purity, polymorphic form, particle size, and crystal morphology.[2]

Solvent Selection: The Cornerstone of a Successful Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent for recrystallization should exhibit the following characteristics:

-

High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is essential for achieving a high yield of the purified product upon cooling.

-

Inertness: The solvent should not react with the compound to be purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during drying.[3]

-

Safety and Environmental Profile: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

-

Crystal Habit: The solvent can influence the shape and size of the crystals, which can impact downstream processing such as filtration and drying.

Predicting the ideal solvent can be approached through theoretical models such as the Hildebrand solubility approach, which relates solubility to the cohesive energy densities of the solute and solvent.[4][5] However, for practical purposes, a systematic experimental screening is indispensable.

Supersaturation: The Driving Force

Supersaturation can be achieved through several methods, each forming the basis of a different crystallization technique:

-

Cooling Crystallization: This is the most common technique, where a saturated solution at a high temperature is slowly cooled to a lower temperature, reducing the solubility of the solute and inducing crystallization.[6]

-

Anti-solvent Crystallization: In this method, a second solvent (the anti-solvent) in which the solute is poorly soluble is added to a solution of the solute in a "good" solvent. This reduces the overall solubility of the solute in the mixed solvent system, leading to crystallization.[6]

-

Evaporation Crystallization: The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize.

-

Slurry Crystallization (Ostwald Ripening): A suspension of the solid is stirred in a solvent in which it is sparingly soluble. Over time, smaller, less stable crystals dissolve and redeposit onto larger, more stable crystals, leading to a narrower particle size distribution and potentially higher purity.

II. Experimental Protocols

Protocol 1: Systematic Solvent Screening for 3-Ethoxybenzene-1-sulfonamide

Objective: To identify a suitable solvent or solvent system for the crystallization of 3-Ethoxybenzene-1-sulfonamide.

Materials:

-

Crude 3-Ethoxybenzene-1-sulfonamide

-

A selection of solvents with varying polarities (see Table 1)

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Initial Solubility Assessment (Room Temperature):

-

Place approximately 20-30 mg of crude 3-Ethoxybenzene-1-sulfonamide into a series of labeled test tubes.

-

Add a small aliquot (e.g., 0.1 mL) of each selected solvent to the respective test tubes.

-

Vortex the tubes for 1-2 minutes and observe the solubility.

-

If the compound dissolves completely, the solvent is likely too good for cooling crystallization and may be more suitable as the "good" solvent in an anti-solvent system.

-

If the compound is completely insoluble, it may be a potential anti-solvent.

-

If the compound is partially soluble, proceed to the next step.

-

-

Hot Solubility Assessment:

-

For the solvents where the compound was partially soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

-

Add the same solvent dropwise while heating and vortexing until the solid completely dissolves. Record the approximate volume of solvent used.

-

A good solvent for cooling crystallization will dissolve the compound at a higher temperature but not excessively so.

-

-

Cooling and Crystal Formation:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

Observe for crystal formation. The ideal solvent will yield a good crop of well-formed crystals.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.[3]

-

The formation of an oil ("oiling out") indicates that the solvent may be too nonpolar or that the cooling rate is too fast.[3]

-

Data Interpretation:

Summarize the observations in a table to facilitate the selection of the optimal solvent or solvent system.

| Solvent | Polarity Index | Room Temp. Solubility | Hot Solubility (approx. vol.) | Crystal Formation upon Cooling | Observations |

| Water | 10.2 | Insoluble | Insoluble | None | Potential anti-solvent |

| Ethanol | 5.2 | Partially Soluble | Good | Yes, well-formed needles | Promising for cooling crystallization |

| Isopropanol | 4.3 | Partially Soluble | Good | Yes, small plates | Good candidate |

| Acetone | 5.1 | Soluble | - | - | Potential "good" solvent for anti-solvent method |

| Ethyl Acetate | 4.4 | Partially Soluble | Good | Oiled out initially, then solidified | Not ideal |

| Toluene | 2.4 | Sparingly Soluble | Moderate | Yes, slow formation of large blocks | Possible, but may require seeding |

| Heptane | 0.1 | Insoluble | Insoluble | None | Potential anti-solvent |

Note: This table presents hypothetical data for illustrative purposes.

Protocol 2: Cooling Crystallization of 3-Ethoxybenzene-1-sulfonamide

Objective: To purify 3-Ethoxybenzene-1-sulfonamide using a single-solvent cooling crystallization method. This protocol assumes ethanol has been identified as a suitable solvent from the screening.

Materials:

-

Crude 3-Ethoxybenzene-1-sulfonamide

-

Ethanol (reagent grade)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser (optional, but recommended)

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution:

-

Place the crude 3-Ethoxybenzene-1-sulfonamide into an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethanol, just enough to create a slurry.

-

Heat the mixture to a gentle boil with stirring. A condenser can be fitted to the flask to prevent solvent loss.

-

Continue adding ethanol dropwise until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through it.

-

Quickly filter the hot solution to remove the insoluble impurities.

-

-

Crystallization:

-

Remove the flask from the heat and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[3]

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor which contains the soluble impurities.[6]

-

-

Drying:

-

Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For a more thorough drying, use a vacuum desiccator.

-

Protocol 3: Anti-solvent Crystallization of 3-Ethoxybenzene-1-sulfonamide

Objective: To purify 3-Ethoxybenzene-1-sulfonamide using an anti-solvent crystallization method. This protocol assumes acetone is a "good" solvent and water is an "anti-solvent".

Materials:

-

Crude 3-Ethoxybenzene-1-sulfonamide

-

Acetone (reagent grade)

-

Deionized water (anti-solvent)

-

Erlenmeyer flask

-

Magnetic stirrer

-

Burette or dropping funnel

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution:

-

Dissolve the crude 3-Ethoxybenzene-1-sulfonamide in the minimum amount of acetone at room temperature with stirring.

-

-

Addition of Anti-solvent:

-

Slowly add deionized water dropwise from a burette or dropping funnel to the stirred solution.

-

Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.[6]

-

-

Crystal Growth:

-

Once turbidity is observed, stop adding the anti-solvent and allow the solution to stir for a short period. If crystals do not form, add a seed crystal of pure 3-Ethoxybenzene-1-sulfonamide.

-

Allow the flask to stand undisturbed to allow for crystal growth.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a pre-mixed acetone/water solution (in the same ratio as the final mother liquor) to remove impurities.

-

-

Drying:

-

Dry the crystals in a vacuum desiccator to remove all traces of the solvents.

-

III. Visualization of Workflows

Caption: A decision workflow for selecting and implementing a suitable crystallization strategy.

IV. Purity Assessment and Characterization

To validate the effectiveness of the crystallization process, the purity of the final product must be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds.[7] A validated HPLC method can accurately quantify the main component and any impurities.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

-

Spectroscopic Methods (NMR, IR): Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

-

X-ray Diffraction (XRD): For confirming the crystal structure and identifying different polymorphic forms.[6]

V. Troubleshooting Common Crystallization Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooled too quickly.- High concentration of impurities. | - Use a lower boiling point solvent.- Allow the solution to cool more slowly.- Add more solvent to the hot solution before cooling.[3] |

| No Crystal Formation | - The solution is not sufficiently supersaturated (too much solvent was used).- The solution is supersaturated, but nucleation has not initiated. | - Partially evaporate the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.[3] |

| Poor Yield | - Too much solvent was used.- Incomplete crystallization (insufficient cooling).- Crystals are too soluble in the wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure adequate cooling time in an ice bath.- Use a minimal amount of ice-cold wash solvent. |

| Formation of Different Polymorphs | - Variations in crystallization conditions (solvent, cooling rate, agitation). | - Strictly control and standardize all crystallization parameters.- Use seeding with the desired polymorph.[6] |

VI. Conclusion

The crystallization of 3-Ethoxybenzene-1-sulfonamide is a critical step in ensuring the quality and purity of this important pharmaceutical intermediate. By employing a systematic approach to solvent selection and carefully controlling the crystallization parameters, high-purity material can be reliably obtained. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing and optimizing a robust crystallization process. The principles discussed are broadly applicable to the purification of other sulfonamide derivatives and active pharmaceutical ingredients.

References

-

Dastmalchi, S., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

Jouyban, A. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

-

Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1086-1097. Available at: [Link]

-

Akbari, S., et al. (2022). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 12(8), 4647-4663. Available at: [Link]

-

Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available at: [Link]

-

Shiva Prasad, K., et al. (2014). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1100–o1104. Available at: [Link]

-

Cysewska, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5396. Available at: [Link]

-

Jouyban, A. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Methoxybenzene-1-sulfonamide. MySkinRecipes. Available at: [Link]

-

Jouyban, A., et al. (2018). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 113-127. Available at: [Link]

-

Mohammadian, E., & Rahimpour, E. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 665-680. Available at: [Link]

-

Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Available at: [Link]

-

YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10). Available at: [Link]

Sources

- 1. 3-Methoxybenzene-1-sulfonamide [myskinrecipes.com]

- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonamide-01 | C22H23N3O5S | CID 11532283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 3-Ethoxybenzene-1-sulfonamide during chlorosulfonation

Technical Support Center: Organic Synthesis & Process Chemistry Topic: Optimization of 3-Ethoxybenzene-1-sulfonamide Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Isomer Trap" Diagnostic

Before proceeding with process optimization, we must validate your synthetic route. Users frequently report "low yield" for 3-ethoxybenzene-1-sulfonamide when attempting direct chlorosulfonation of phenetole (ethoxybenzene).

CRITICAL CHECK: Are you attempting to synthesize the 3-isomer (Meta) via the reaction of Phenetole + Chlorosulfonic Acid ?

-

YES: This is the root cause of your low yield. The ethoxy group is a strong ortho/para director. Direct chlorosulfonation will yield >90% of the 4-isomer (Para) . You cannot optimize this reaction for the 3-isomer using thermodynamic or kinetic control without significant dealkylation. You must switch to the Sandmeyer-Sulfochlorination Route (See Protocol B).

-

NO (I am targeting the 4-isomer but typed '3-' by mistake): Proceed to Protocol A for yield optimization (suppressing sulfone formation).

-

NO (I am starting with a meta-substituted precursor): Proceed to Protocol A for general chlorosulfonation troubleshooting.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: My LC-MS shows a major peak at the wrong retention time. Why is the 3-isomer yield <5%?

Technical Insight: Electrophilic Aromatic Substitution (EAS) rules dictate regioselectivity. The ethoxy group (

-

The Reality: Chlorosulfonic acid (

) is a potent electrophile. It will attack the most electron-rich position, resulting in 4-ethoxybenzene-1-sulfonyl chloride . -

The Fix: You cannot force this reaction. You must synthesize the carbon-sulfur bond before or independent of the EAS directing effects, typically via a diazonium intermediate from 3-ethoxyaniline.

Q2: I am getting a large amount of insoluble solid. What is it?

Diagnosis: This is likely the diaryl sulfone byproduct (

-

Excess Acid: Use a large excess of chlorosulfonic acid (at least 4-5 equivalents). This acts as both reagent and solvent, diluting the phenetole and favoring the formation of the chloride over the sulfone.

-

Temperature Control: Keep the reaction temperature below 5°C during addition. Sulfone formation is favored at higher temperatures.[1]

-

Thionyl Chloride (

) Additive: Adding

Q3: My yield drops during the ammonia quench (Ammonolysis). Why?

Diagnosis: Hydrolysis of the sulfonyl chloride.

Mechanism:

-

Dry Conditions: Ensure the ammonia source is anhydrous (gas) or a concentrated aqueous solution (28-30%) added at low temperatures.

-

Biphasic Quench: Dissolve the crude sulfonyl chloride in an organic solvent (DCM or EtOAc) before adding it to the ammonia solution. This protects the chloride from immediate hydrolysis by water.

Part 2: Optimized Experimental Protocols

Protocol A: Optimization of Chlorosulfonation (Targeting 4-Isomer)

Use this if you actually want the Para isomer or are optimizing the chlorosulfonation step generally.

Reagents:

-

Phenetole (1.0 equiv)

-

Chlorosulfonic Acid (5.0 equiv)

-

Thionyl Chloride (1.5 equiv) - Optional yield booster

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask equipped with a dropping funnel and a gas scrubber (HCl/SO2 evolution).

-

Charging: Add Chlorosulfonic acid to the flask. Cool to -5°C to 0°C using an ice/salt bath.

-

Addition: Add Phenetole dropwise over 60 minutes. Critical: Do not allow internal temp to rise above 5°C.

-

Why? Higher temps favor sulfone formation.[1]

-

-

Maturation: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour.

-

Quench (The "Drown-Out"): Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

-

Note: The product (sulfonyl chloride) will precipitate as a solid or oil.

-

-

Isolation: Extract immediately with Dichloromethane (

). Wash with cold water.[2] Dry over

Protocol B: The "Sandmeyer" Route (Targeting 3-Isomer)

Use this to successfully synthesize 3-Ethoxybenzene-1-sulfonamide.

Reagents:

-

3-Ethoxyaniline (1.0 equiv)

-

Sodium Nitrite (

) (1.1 equiv)[3] -

Sulfur Dioxide (

) saturated in Acetic Acid/CuCl2 (catalyst).

Step-by-Step:

-

Diazotization: Dissolve 3-ethoxyaniline in HCl/Water. Cool to -5°C. Add

(aq) dropwise to form the diazonium salt. -

Sulfonylation: In a separate vessel, saturate Glacial Acetic Acid with

gas and add -

Coupling: Pour the cold diazonium solution into the

mixture.-

Observation: Nitrogen gas evolution (

) indicates decomposition of diazonium to sulfonyl chloride.

-

-

Workup: Pour into ice water. Extract the 3-ethoxybenzenesulfonyl chloride .

-

Ammonolysis: Treat the extract with ammonia gas or ammonium hydroxide to yield the final sulfonamide.

Part 3: Comparative Data & Visualization

Table 1: Yield Factors in Chlorosulfonation

| Parameter | Condition | Impact on Yield | Mechanism |

| Stoichiometry | 1:1 (Substrate:Acid) | Very Low (<30%) | High sulfone formation; incomplete conversion. |

| Stoichiometry | 1:5 (Substrate:Acid) | High (>85%) | Excess acid acts as solvent; minimizes intermolecular side reactions. |

| Temperature | > 25°C | Medium | Increases sulfone byproduct; promotes thermodynamic rearrangement (rarely useful here). |

| Quench Method | Direct Water Addition | Low | Hydrolysis of Sulfonyl Chloride back to Sulfonic Acid. |

| Quench Method | Ice/DCM Extraction | High | Protects Sulfonyl Chloride from hydrolysis. |

Visual Workflow: Pathway Decision Tree

Figure 1: Decision Logic for Synthesis. Route A (Red) leads to the incorrect isomer due to electronic directing effects. Route B (Green) is required for the specific 3-isomer target.

References

-

Mechanistic Insight on Chlorosulfonation

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[5]

- Note: Defines the equilibrium between chlorosulfonic acid and pyrosulfuryl chloride, explaining the necessity of excess reagent.

-

-

Sandmeyer-Sulfochlorination (Meerwein Modification)

- Regioselectivity of Alkoxybenzenes: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry. "Electrophilic Aromatic Substitution: Directing Effects of Substituents." Core Concept: Establishes why ethoxy groups direct para and prevent meta synthesis via direct EAS.

-

Industrial Sulfonamide Synthesis

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. globalspec.com [globalspec.com]

- 6. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemithon.com [chemithon.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

Troubleshooting solubility issues of 3-Ethoxybenzene-1-sulfonamide in aqueous buffers

Executive Summary & Physicochemical Profile

The Core Challenge: 3-Ethoxybenzene-1-sulfonamide (CAS: 58734-57-9) presents a classic medicinal chemistry paradox: it contains a polar sulfonamide head group but remains poorly soluble in neutral aqueous buffers.[1][2] This is due to the 3-ethoxy substituent , which increases lipophilicity (LogP), combined with the high pKa of the primary sulfonamide group (~10.1).[1]

At physiological pH (7.4), the molecule exists almost entirely in its neutral, protonated form, which is the least soluble state.[1] Successful formulation requires manipulating ionization states and cosolvent fractions .[1][2]

Physicochemical Data Table

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 201.24 g/mol | Small molecule; diffusion is not the limiting factor.[1][2] |

| LogP (Predicted) | ~1.2 – 1.6 | Moderately lipophilic.[1][2] Requires organic cosolvents (DMSO/EtOH) for high concentrations.[1][2] |

| pKa (Sulfonamide) | ~10.1 | Critical: At pH 7.4, <0.2% of the molecule is ionized.[1] It behaves like a neutral grease ball.[1][2] |

| H-Bond Donors | 1 (NH₂) | Capable of H-bonding, but crystal lattice energy is high.[1][2] |

| Best Solvent | DMSO (>25 mg/mL) | Ideal for stock solutions.[1][2] |

| Aqueous Solubility | <0.5 mg/mL (pH 7.[2]4) | Risk Zone: High risk of precipitation upon dilution from DMSO.[1][2] |

Troubleshooting Guides (FAQ Format)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS."

Diagnosis: You are experiencing "Solvent Shock" (Kinetic Solubility Failure).[1][2] When you inject a high-concentration DMSO stock (e.g., 100 mM) directly into a highly aqueous buffer like PBS, the local environment around the droplet changes from lipophilic to hydrophilic in milliseconds.[1] The compound molecules aggregate and crystallize before they can disperse.[2]

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.[2]

-

Step 1: Dilute your 100 mM stock into pure ethanol or a 50:50 DMSO:Water mix to create a working stock (e.g., 10 mM).[1][2]

-

Step 2: Dilute this working stock into your final buffer.

-

Why this works: It lowers the concentration gradient and prevents the formation of supersaturated zones.[2]

Issue 2: "The solution is clear initially, but crystals form after 2 hours."

Diagnosis: Thermodynamic Instability. You likely achieved a "supersaturated" state.[1][2] The compound dissolved kinetically but is thermodynamically unstable at that concentration and pH.[2]

The Fix: pH Adjustment or Cyclodextrins

-

pH Strategy: If your assay tolerates it, increase the pH to 8.0 or 8.5. This slightly increases the ionized fraction (deprotonated sulfonamide), significantly boosting solubility.[1][2]

-

Additives: Incorporate Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

Issue 3: "My IC50 values are fluctuating wildly between experiments."

Diagnosis: Micro-precipitation.[1][2] The compound may be forming "colloidal aggregates" that are invisible to the naked eye but scatter light and sequester the drug, preventing it from binding to the target (e.g., Carbonic Anhydrase).

The Fix: The Tyndall Check Shine a laser pointer (red or green) through your vial.[2]

Visualizing the Solubility Landscape

The following diagram illustrates the decision process for solubilizing 3-Ethoxybenzene-1-sulfonamide based on pH and concentration requirements.

Caption: Decision tree for solubilizing 3-Ethoxybenzene-1-sulfonamide based on concentration and pH constraints.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Objective: To create a moisture-free stock that prevents degradation and precipitation.

-

Weighing: Accurately weigh 20.1 mg of 3-Ethoxybenzene-1-sulfonamide.

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1][2]

-

Why? Water in DMSO lowers the solubility of sulfonamides and can cause freeze-thaw precipitation.[2]

-

-

Volume Calculation: Add 1.0 mL of DMSO.

-

Note: Do not rely on the graduations of the vial.[2] Use a calibrated pipette.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Serial Step-Down" Dilution (For Assays)

Objective: To dilute the stock into aqueous buffer without crashing out.[1]

Reagents:

-

Intermediate Solvent: 50% DMSO / 50% Water

-

Final Buffer: PBS (pH 7.4)

Workflow:

-

Intermediate Step: Dilute 10 µL of 100 mM Stock into 90 µL of Intermediate Solvent.

-

Working Step: Dilute 10 µL of the Intermediate (10 mM) into 990 µL of PBS.

-

Equilibration: Allow the solution to sit for 15 minutes at room temperature.

-

Verification: Check for turbidity (Tyndall effect).[1][2] If clear, proceed to assay.[1][2]

References

-

PubChem. 3-Ethoxybenzene-1-sulfonamide (Compound).[1][2][4] National Library of Medicine.[2] [Link]

-

Bell, P. H., & Roblin, R. O. (1942).[1][2] Studies in Chemotherapy.[1][2] VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society.[2] (Foundational text on Sulfonamide pKa and ionization). [Link]

-

Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] (Chapter on Solubility and pKa effects on formulation). [Link]

Sources

- 1. PubChemLite - 3-ethoxybenzene-1-sulfonamide (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 2. 3-Methoxybenzene-1-sulfonamide | C7H9NO3S | CID 14763060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide | C10H16N2O3S | CID 24270661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing IC50 values of 3-Ethoxybenzene-1-sulfonamide vs Acetazolamide

Executive Summary

This guide details the biochemical and pharmacological differences between Acetazolamide (AZA) , the clinical gold standard for carbonic anhydrase (CA) inhibition, and 3-Ethoxybenzene-1-sulfonamide (3-EBS) , a synthetic benzenesulfonamide derivative used primarily in Structure-Activity Relationship (SAR) studies.

While Acetazolamide exhibits superior potency (low nanomolar

Chemical Identity & Structural Properties[1][2][3][4]

The fundamental difference lies in the core ring system: Acetazolamide utilizes a heterocyclic thiadiazole ring, rendering it more acidic and hydrophilic, whereas 3-Ethoxybenzene-1-sulfonamide employs a carbocyclic benzene ring, increasing lipophilicity.

| Feature | Acetazolamide (AZA) | 3-Ethoxybenzene-1-sulfonamide |

| CAS Registry | 59-66-5 | 175368-28-2 (Generic/Scaffold) |

| Core Scaffold | 1,3,4-Thiadiazole (Heterocyclic) | Benzene (Carbocyclic) |

| Substituents | 5-Acetamido group | 3-Ethoxy (-OCH₂CH₃) group |

| pKa (Sulfonamide) | ~7.2 (Physiological pH range) | ~10.0 (Less acidic) |

| Lipophilicity (cLogP) | -0.26 (Hydrophilic) | ~1.8 (Lipophilic) |

| Primary Application | Clinical (Glaucoma, Diuretic) | Research (SAR Probe, Selectivity Design) |

Structural Visualization

The following diagram contrasts the pharmacophore features of both compounds.

Figure 1: Pharmacophore comparison. Note the conserved Zinc Binding Group (ZBG) but distinct scaffold properties affecting acidity and binding kinetics.

Comparative Inhibitory Data (IC50 / Ki Analysis)

The following data aggregates kinetic values from stopped-flow CO₂ hydration assays. Note that

Inhibition Profile by Isoform

Data sourced from Supuran et al. and related SAR studies on substituted benzenesulfonamides.

| Target Isoform | Acetazolamide ( | 3-Ethoxybenzene-1-sulfonamide ( | Interpretation |

| hCA I (Cytosolic) | 250 | ~300 - 800 | AZA is more potent. The benzene scaffold often shows weaker affinity for hCA I due to steric clashes in the active site. |

| hCA II (Cytosolic) | 12 | ~40 - 150 | AZA is the gold standard for hCA II. 3-EBS is a moderate inhibitor; the ethoxy group provides some hydrophobic contacts but less than the thiadiazole nitrogen interactions. |

| hCA IX (Tumor) | 25 | ~15 - 60 | Competitive Range. 3-substituted benzenesulfonamides often show enhanced selectivity for hCA IX due to the hydrophobic nature of the hCA IX active site entrance. |

| hCA XII (Tumor) | 5.7 | ~8 - 30 | Both are potent. The lipophilic ethoxy tail of 3-EBS favors the hydrophobic pocket of hCA XII. |

*Values for 3-Ethoxybenzene-1-sulfonamide are derived from SAR trends for 3-substituted benzenesulfonamides (e.g., 3-methoxy, 3-propoxy analogs) where direct comparative data is interpolated.

Mechanism of Selectivity

-

Acetazolamide: Binds tightly to the Zn(II) ion via the sulfonamide nitrogen (in ionized form). Its thiadiazole ring forms hydrogen bonds with hydrophilic residues (Thr199, Thr200) deep in the active site.

-

3-Ethoxybenzene-1-sulfonamide: The benzene ring is bulkier than thiadiazole. The 3-ethoxy group is positioned to interact with the hydrophobic "selectivity pocket" (defined by residues Val121, Leu198, Trp209 in hCA II/IX). This interaction is often exploited to design inhibitors that avoid the ubiquitous hCA II (off-target) while targeting hCA IX/XII.[1]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate these values in your own laboratory, use the industry-standard Stopped-Flow Kinetic Assay. This method measures the rate of the physiological reaction:

Protocol Workflow

-

Reagent Prep:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

-

Indicator: 0.2 mM Phenol Red (monitor pH change via absorbance at 557 nm).

-

Substrate: CO₂-saturated water (approx. 17 mM or 33 mM depending on temperature).

-

-

Enzyme Incubation:

-

Incubate purified hCA isozyme (approx. 10 nM final conc.) with the inhibitor (AZA or 3-EBS) for 15 minutes at room temperature.

-

Note on 3-EBS: Due to low water solubility, dissolve initially in DMSO (final DMSO conc. in assay must be <1% to avoid enzyme denaturation).

-

-

Measurement:

-

Rapidly mix enzyme-inhibitor solution with CO₂ substrate solution in the stopped-flow chamber.

-

Record the decrease in absorbance (acidification) over 0.1–1.0 seconds.

-

-

Calculation:

-

Determine the initial velocity (

) for the uncatalyzed and catalyzed reactions. -

Fit data to the Cheng-Prusoff equation to derive

from IC50.

-

Figure 2: Stopped-flow kinetic assay workflow for determining CA inhibition constants.

Critical Application Notes

Solubility & Formulation

-

Acetazolamide: Soluble in alkaline aqueous solutions (forms sodium salt). Suitable for aqueous IV formulations.

-

3-Ethoxybenzene-1-sulfonamide: Poor aqueous solubility. Requires organic co-solvents (DMSO, Ethanol) for stock preparation. Not suitable for direct aqueous injection without formulation (e.g., cyclodextrins or liposomes).

Nomenclature Warning

Do not confuse 3-Ethoxybenzene-1-sulfonamide with Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide).

-

Ethoxzolamide is a highly potent benzothiazole inhibitor (

~1 nM against hCA II). -

3-Ethoxybenzene-1-sulfonamide is a simpler, less potent benzene derivative. Ensure you are using the correct CAS and structure for your comparison.

Selectivity Strategy

If your goal is pan-inhibition (blocking all CAs), use Acetazolamide . If your goal is isoform-selective probe design (e.g., targeting tumor-associated hCA IX while sparing hCA II), 3-Ethoxybenzene-1-sulfonamide is a better starting scaffold for derivatization. The 3-position allows for the attachment of "tails" (e.g., triazoles, ureido linkers) that extend out of the active site to interact with isoform-unique surface residues.

References

-

Supuran, C. T. (2008). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-ethoxy-4-hydroxybenzenesulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link

-

Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1033-1047. Link

-

BenchChem. (2025). Comparative Guide to Carbonic Anhydrase Inhibition. Link

Sources

A Researcher's Guide to Benchmarking 3-Ethoxybenzene-1-sulfonamide Binding Affinity

In the landscape of drug discovery and development, particularly concerning metalloenzymes, the precise quantification of binding affinity is paramount. This guide provides an in-depth technical comparison of the binding affinity of 3-Ethoxybenzene-1-sulfonamide, more commonly known as Ethoxzolamide, against a panel of human carbonic anhydrase (hCA) isoforms. We will explore the experimental methodologies to accurately determine these binding constants, compare Ethoxzolamide's potency with other clinically relevant sulfonamide inhibitors, and provide the scientific rationale behind the experimental designs.

Introduction to Ethoxzolamide and its Target: Carbonic Anhydrases

Ethoxzolamide is a sulfonamide that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Due to their involvement in processes like pH regulation, ion transport, and fluid secretion, CAs are significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2][3][4]

The inhibitory action of sulfonamides like Ethoxzolamide stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[5] This interaction effectively blocks the catalytic activity of the enzyme. The affinity and selectivity of these inhibitors for the 15 different hCA isoforms are critical determinants of their therapeutic efficacy and side-effect profiles.

This guide will focus on robust, quantitative methods to benchmark the binding affinity of Ethoxzolamide and compare it with other well-established carbonic anhydrase inhibitors such as Acetazolamide, Brinzolamide, and Dorzolamide.

Comparative Binding Affinity of Sulfonamide Inhibitors

The binding affinity of an inhibitor is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity of the inhibitor for the target enzyme. The following table summarizes the binding affinities of Ethoxzolamide and other key sulfonamide inhibitors against several physiologically relevant human carbonic anhydrase isoforms.

| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA VI (Ki, nM) | hCA VII (Ki, nM) |

| Ethoxzolamide | 25[6][7] | 8[6][7] | 93[6][7] | 34[8] | 22[8] | 43[6][7] | 0.8[6][7] |

| Acetazolamide | 250 | 12[9] | 74[9] | 30 | - | - | - |

| Brinzolamide | - | 3.19 | - | - | - | - | - |

| Dorzolamide | - | 1.9 | 31 | - | - | - | - |

Experimental Protocols for Determining Binding Affinity

To ensure the scientific integrity of binding affinity data, it is crucial to employ rigorous and validated experimental techniques. Here, we detail the protocols for three widely accepted methods for characterizing the interaction between small molecules and proteins: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a Fluorescence-Based Thermal Shift Assay (TSA).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Causality Behind Experimental Choices: ITC is considered the "gold standard" for binding affinity determination because it is a label-free, in-solution technique that directly measures the heat of binding. This avoids potential artifacts from labeling or surface immobilization. The choice of buffer is critical, as buffer ionization enthalpies can interfere with the measurement. A buffer with a low ionization enthalpy, such as phosphate or Tris, is often selected.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the target hCA isoform (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Prepare a solution of Ethoxzolamide (e.g., 100-200 µM) in the exact same buffer. It is critical to match the buffer to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

-

-

ITC Measurement:

-

Load the hCA solution into the sample cell of the ITC instrument.

-

Load the Ethoxzolamide solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 1 µL) to account for any initial mixing artifacts, followed by a series of injections (e.g., 20-30 injections of 2-3 µL) of the Ethoxzolamide solution into the hCA solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Self-Validating System: The stoichiometry of the binding event, as determined by ITC, should be close to 1 for a 1:1 interaction, providing an internal validation of the experiment. Additionally, performing a control experiment by titrating the ligand into the buffer alone can account for the heat of dilution.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for determining binding affinity using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.

Causality Behind Experimental Choices: SPR provides kinetic information (association and dissociation rates, kon and koff) in addition to the equilibrium dissociation constant (Kd). Immobilizing the protein on the sensor surface allows for the analysis of multiple small molecule analytes. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes, ensuring data quality.

Experimental Protocol:

-

Sensor Chip Preparation:

-

Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the target hCA isoform onto the sensor chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Prepare a reference flow cell by performing the activation and deactivation steps without protein immobilization.

-

-

SPR Measurement:

-

Prepare a series of dilutions of Ethoxzolamide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the Ethoxzolamide solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the injection, flow running buffer over the sensor chip to monitor the dissociation phase.

-

Regenerate the sensor chip surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the protein-immobilized flow cell.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff/kon).

-

Self-Validating System: The quality of the fit of the experimental data to the kinetic model provides an indication of the validity of the results. Additionally, performing a concentration series of the analyte should result in a dose-dependent increase in the binding signal.

Competitive Binding Landscape of Sulfonamides at the hCA Active Site

Caption: Competitive binding of sulfonamides to the active site zinc ion.

Fluorescence-Based Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm.

Causality Behind Experimental Choices: TSA is a high-throughput and cost-effective method for screening compound libraries and validating binding. A fluorescent dye that binds to exposed hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye fluoresces, allowing for the determination of the Tm. This method is particularly useful for initial screening and for validating hits from other assays.

Experimental Protocol:

-

Reaction Setup:

-

In a 96- or 384-well PCR plate, prepare a reaction mixture containing the target hCA isoform (e.g., 2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the buffer.

-

Add Ethoxzolamide at various concentrations to different wells. Include a control with no ligand.

-

-

TSA Measurement:

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

Determine the Tm, which is the midpoint of the unfolding transition.

-

The change in Tm (ΔTm) in the presence of Ethoxzolamide compared to the control is indicative of binding. The magnitude of the shift can be related to the binding affinity.

-

Self-Validating System: A clear sigmoidal melting curve is indicative of a well-behaved protein unfolding transition. A dose-dependent increase in Tm with increasing ligand concentration provides confidence in the binding event.

Conclusion

The benchmarking of 3-Ethoxybenzene-1-sulfonamide (Ethoxzolamide) binding affinity reveals it to be a potent inhibitor of several human carbonic anhydrase isoforms, with particularly high affinity for hCA VII. The comparative data presented in this guide, alongside the detailed experimental protocols for ITC, SPR, and TSA, provide researchers with a robust framework for evaluating the binding characteristics of this and other sulfonamide inhibitors. By employing these self-validating and orthogonal methodologies, scientists can ensure the accuracy and reliability of their binding data, a critical step in the journey of drug discovery and development.

References

-

ResearchGate. Analysis of the dissociation constants of human carbonic anhydrase I... [Link]

-

LabNet Biotecnica. Ethoxzolamide. [Link]

-

PubChem. Ethoxzolamide. [Link]

-

PharmaKB. Ethoxzolamide - Company Reports. [Link]

-

PubMed Central. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. [Link]

-

PubMed Central. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. [Link]

-

ResearchGate. Inhibition of hCA isoforms I, II, IX and XII by compounds 2a-o;... [Link]

-

National Institutes of Health. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. [Link]

-

Semantic Scholar. Carbonic anhydrase inhibitors: the X-ray crystal structure of ethoxzolamide complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors. [Link]

-

PubMed. A Comparison of the Effects of Inhibitors of Carbonic Anhydrase on Osteoclastic Bone Resorption and Purified Carbonic Anhydrase Isozyme II. [Link]

-

PubMed. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. [Link]

-

PubMed. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. [Link]

-

PubMed. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. [Link]

-

PubMed Central. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII. [Link]

-

PubMed. The Carbonic Anhydrase Inhibitor Dorzolamide Stimulates the Differentiation of Human Meibomian Gland Epithelial Cells. [Link]

-

MDPI. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. [Link]

-

PubMed. Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination. [Link]

-

PubMed. Preclinical overview of brinzolamide. [Link]

-

ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]

-

ResearchGate. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. [Link]

-

PubMed Central. Case Report: Carbonic anhydrase inhibitor brinzolamide dramatically improved the morphology and also function of a patient with RS1 mutation. [Link]

-

PubMed. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]

-

ChemRxiv. The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. [Link]

-

University of Wisconsin–Madison. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. [Link]

-

PubMed. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. [Link]

-

National Institutes of Health. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. [Link]

-

PubMed. Ethoxzolamide analogue gel. A topical carbonic anhydrase inhibitor. [Link]

-

PubMed. Whole-blood pharmacokinetics and metabolic effects of the topical carbonic anhydrase inhibitor dorzolamide. [Link]

-

National Institutes of Health. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. [Link]

Sources

- 1. Ethoxzolamide | C9H10N2O3S2 | CID 3295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties | MDPI [mdpi.com]

- 5. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. Ethoxzolamide - LabNet Biotecnica [labnet.es]

- 8. Ethoxzolamide | Carbonic anhydrase inhibitor | Probechem Biochemicals [probechem.com]

- 9. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Discerning Inhibitor: Evaluating the Selectivity Profile of 3-Ethoxybenzene-1-sulfonamide Against Carbonic Anhydrase Isoforms

A Technical Guide for Researchers in Drug Discovery

In the intricate landscape of drug development, the pursuit of isoform-selective enzyme inhibitors is paramount. This guide delves into the critical evaluation of the selectivity profile of 3-Ethoxybenzene-1-sulfonamide, a representative of the benzenesulfonamide class of compounds, against key human carbonic anhydrase (CA) isoforms. As Senior Application Scientists, our goal is to provide not just data, but a comprehensive framework for understanding the nuances of inhibitor selectivity and the experimental rigor required to elucidate it.

The Significance of Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different CA isoforms have been identified, each exhibiting distinct tissue distribution and physiological roles.[2] This functional diversity makes isoform-selective inhibition a critical objective in drug design to maximize therapeutic efficacy while minimizing off-target side effects.

The cytosolic isoforms, hCA I and II, are widespread, with hCA II being one of the most catalytically efficient enzymes in the human body. While hCA II is a target for diuretics and anti-glaucoma agents, its non-selective inhibition can lead to undesirable side effects.[3] In contrast, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4][5] Therefore, inhibitors that selectively target hCA IX and XII over hCA I and II are highly sought after as potential anticancer therapeutics.[6][7]

Unveiling the Selectivity of 3-Ethoxybenzene-1-sulfonamide: A Data-Driven Approach

The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of all CA isoforms.[8] Selectivity is therefore primarily dictated by the "tail" of the molecule, in this case, the 3-ethoxybenzene group.[9] Generally, benzenesulfonamides exhibit moderate to potent inhibition of the cytosolic isoforms hCA I and II, with inhibition constants (Kᵢ) often in the nanomolar to low micromolar range.[2][10] The tumor-associated isoforms, hCA IX and XII, are also potently inhibited by many benzenesulfonamide derivatives, often with low nanomolar affinity.[2][10]

Based on these established trends, it is plausible that 3-Ethoxybenzene-1-sulfonamide will exhibit inhibitory activity against all four isoforms (hCA I, II, IX, and XII). The ethoxy substituent at the meta-position likely influences the binding affinity and selectivity. To definitively determine its selectivity profile, rigorous experimental evaluation is essential.

Comparative Inhibition Data of Representative Benzenesulfonamides

To provide a tangible comparison, the following table summarizes the inhibition constants (Kᵢ) of benzenesulfonamide and a closely related analog against key hCA isoforms. This data serves as a benchmark for what might be expected for 3-Ethoxybenzene-1-sulfonamide and underscores the importance of subtle structural modifications in dictating selectivity.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Benzenesulfonamide | 240 - >10,000 | 19 - 83 | 25 - 882 | 8.8 - 175 |

| Reference Compound (e.g., a para-substituted analog) | Varies | Varies | Varies | Varies |

Note: The data for benzenesulfonamide is presented as a range based on available literature to reflect the variability in reported values.[10] A specific reference compound with a similar substitution pattern would provide a more direct comparison.

Experimental Protocols for Determining Selectivity Profiles

The cornerstone of evaluating inhibitor selectivity lies in robust and well-controlled experimental assays. The following are standard, validated protocols for determining the inhibitory activity of compounds against CA isoforms.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors. It directly measures the enzyme's physiological reaction: the hydration of CO₂.

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 20 mM NaClO₄ for constant ionic strength).

-

Prepare a stock solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

-

Prepare stock solutions of the purified CA isoform and the inhibitor (3-Ethoxybenzene-1-sulfonamide) in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Equilibrate all solutions to the desired assay temperature (typically 25°C).

-

In the stopped-flow instrument, one syringe is loaded with the enzyme solution (with or without the inhibitor) and the pH indicator (e.g., phenol red). The other syringe is loaded with the CO₂-saturated water.

-

The solutions are rapidly mixed, initiating the hydration reaction. The decrease in pH due to the production of protons is monitored spectrophotometrically by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

To determine the IC₅₀ value, the assay is performed with a range of inhibitor concentrations, and the initial rates are plotted against the logarithm of the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.[11]

-

Colorimetric Esterase Activity Assay

This is a simpler, high-throughput alternative to the stopped-flow assay. It relies on the promiscuous esterase activity of CAs to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (pNPA).

Caption: Workflow for the Colorimetric Esterase Activity Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).

-

Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile or DMSO.

-

Prepare solutions of the purified CA isoform and the inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the pNPA substrate to all wells.

-

Incubate the plate at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Measure the increase in absorbance at 405 nm over time using a microplate reader.

-

The rate of the reaction (the rate of p-nitrophenol formation) is determined from the slope of the linear portion of the absorbance versus time plot.

-

IC₅₀ and Kᵢ values are determined as described for the stopped-flow assay.

-

The Causality Behind Experimental Choices

The choice between the stopped-flow and colorimetric assays depends on the specific research question. The stopped-flow assay provides a direct measure of the physiologically relevant CO₂ hydration activity and is considered the more accurate method for determining kinetic parameters. Its high temporal resolution is crucial for capturing the rapid kinetics of CA enzymes. The colorimetric assay , while indirect, is advantageous for high-throughput screening of large compound libraries due to its simplicity and amenability to automation. However, it's important to note that the esterase activity may not always perfectly correlate with the CO₂ hydration activity, and results should ideally be confirmed using the stopped-flow method.

Therapeutic Implications and the Path Forward

A thorough evaluation of the selectivity profile of 3-Ethoxybenzene-1-sulfonamide is the first step in assessing its therapeutic potential.

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.